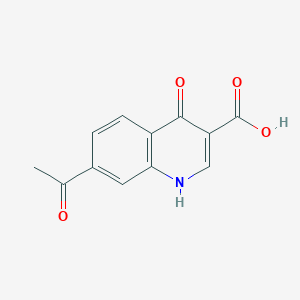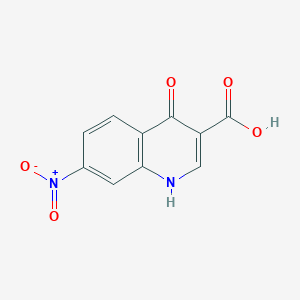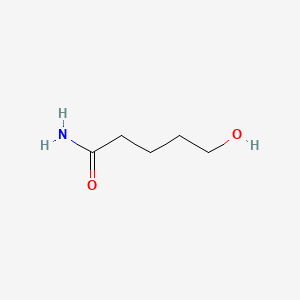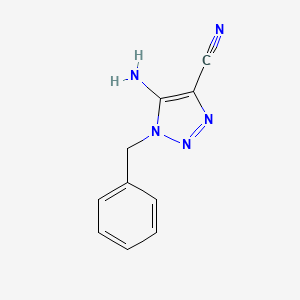
N-butyl-3-nitrobenzamide
Descripción general
Descripción
N-Butyl-3-nitrobenzamide (NBNB) is an organic compound with the molecular formula C11H15N3O2. It is a colorless solid that is soluble in water and has a wide range of applications in scientific research and laboratory experiments. NBNB is an aromatic nitro compound, which is a type of organic compound that contains a nitro group (-NO2) attached to an aromatic ring. This compound has several interesting properties, including a high boiling point, low melting point, and high solubility in water. It is also a strong reducing agent and can be used to reduce other organic compounds.
Aplicaciones Científicas De Investigación
Antitumor Activity
- N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) : This compound shows significant antitumor activity. Preformulation and formulation studies revealed that BNB is sensitive to hydrolysis and has a favorable absorption, distribution, metabolism, and excretion profile. It showed moderate cytotoxicity against breast cancer cell lines and can potentiate its action when used in solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLC) (Sena et al., 2017).
Chemotherapeutic Potential
- 4-Iodo-3-nitrobenzamide : This compound was found to be effective against various tumor cells. It is reduced to 4-iodo-3-nitrosobenzamide by tumor cells and induces cell death. Despite its potency in killing tumor cells, it showed no toxicity in animal models, highlighting its potential as a chemotherapeutic agent (Mendeleyev et al., 1995).
Synthesis and Applications in Heterocyclic Compounds
- 2-Nitrobenzamides : They can be used in the synthesis of 2-(het)arylquinazolin-4(3H)-ones, which are valuable in pharmaceutical research. A one-pot procedure for their preparation highlights the versatility of nitrobenzamides in heterocyclic compound synthesis (Romero et al., 2013).
Autophagy and Apoptosis in Cancer Cells
- N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) : This compound induces apoptosis and autophagy in cancer cells, specifically HL60 cells. It triggers the mitochondrial apoptotic pathway and leads to autophagic cell death, contributing to its cytotoxic effects (Perdigão et al., 2017).
Antiarrhythmic Activity
- N-[2-(1-Adamantylamino)-2-Oxoethyl]-N-(Aminoalkyl)Nitrobenzamides : A series of these compounds were synthesized and shown to have antiarrhythmic activity. One compound, in particular, was highlighted as a lead drug for further pharmacological and toxicological studies (Likhosherstov et al., 2014).
Propiedades
IUPAC Name |
N-butyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-7-12-11(14)9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPLRMLCSBJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324384 | |
| Record name | N-butyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70001-47-7 | |
| Record name | 70001-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-butyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-butyl-3-nitrobenzamide interact with poly(9-vinylcarbazole), and what are the implications of this interaction?
A1: this compound acts as an electron acceptor, engaging in a charge-transfer (CT) interaction with poly(9-vinylcarbazole) (PVK), which acts as an electron donor. [] This interaction stems from the difference in electron affinity between the two molecules. UV-Vis spectroscopy revealed that the complexation equilibrium constant of PVK with N-butyl-3,5-dinitrobenzamide (a stronger electron acceptor) was larger than that with this compound. [] This suggests that the strength of the CT interaction is influenced by the electron-accepting ability of the nitrobenzamide derivative.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




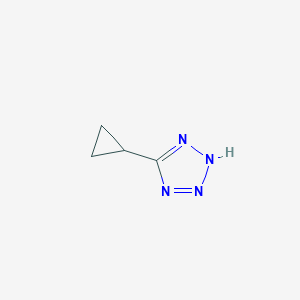




![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)
![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)
![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)
